Potassium (2E,4E)-hexa-2,4-dienoate, commonly known as potassium sorbate, is the potassium salt of sorbic acid with the chemical formula . It appears as a white crystalline powder that is highly soluble in water (58.2% at 20 °C) and is primarily utilized as a food preservative due to its effectiveness against molds and yeasts. The compound is recognized by its E number, E202, when used in food products .
Potassium sorbate is derived from the neutralization of sorbic acid with potassium hydroxide. Sorbic acid itself was first isolated from the immature fruit of the mountain ash tree (Sorbus aucuparia) and is now predominantly synthesized through a two-step industrial process involving the reaction of crotonaldehyde with ketene .
Potassium sorbate falls under the category of food additives and preservatives. It is classified as a Generally Recognized As Safe (GRAS) substance by various regulatory bodies, including the U.S. Food and Drug Administration (FDA). Its primary function is to inhibit microbial growth in food products, thereby extending shelf life .
The synthesis of potassium sorbate involves a straightforward reaction between equimolar amounts of sorbic acid and potassium hydroxide:
This reaction produces potassium sorbate and water. The resulting product can be crystallized from the solution to obtain pure potassium sorbate .
The synthesis typically requires careful control of temperature and pH to ensure complete reaction and optimal yield. High-performance liquid chromatography (HPLC) is often employed for the characterization of the product and to separate potential geometrical isomers that may arise during synthesis .
Potassium sorbate undergoes various chemical reactions typical of carboxylic acids and their salts. In aqueous solutions, it dissociates into sorbic acid and potassium ions:
This dissociation is crucial for its antimicrobial activity, as it allows the active form (sorbic acid) to penetrate microbial cell walls, leading to cellular disruption .
The compound's efficacy as a preservative relies on its ability to lower pH within microbial cells, inhibiting their growth. Potassium sorbate's mechanism involves both direct action on pathogens and alteration of cellular metabolism .
The antimicrobial action of potassium sorbate primarily occurs through diffusion into microbial cells where it dissociates into sorbic acid. The undissociated form can then diffuse across cell membranes, leading to an intracellular environment that becomes increasingly acidic. This acidification disrupts cellular processes such as enzyme activity and ATP production, ultimately inhibiting growth or killing the microorganism .
Studies have shown that potassium sorbate effectively inhibits a wide range of fungi and bacteria at concentrations typically used in food products, demonstrating its utility in preserving food quality without adverse health effects when used appropriately .
Potassium sorbate's primary application lies in food preservation, where it is used to inhibit molds and yeasts in various products such as:
In addition to food applications, it is also utilized in personal care products to prevent microbial growth, serving as an alternative to parabens in cosmetic formulations. Its role as a "wine stabilizer" prevents refermentation in sweet wines, ensuring product stability during storage .
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